molecular formula C26H32N2O4 B256209 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

カタログ番号 B256209
分子量: 436.5 g/mol
InChIキー: RYSMRDXTZKSFEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

作用機序

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one is a selective inhibitor of bone morphogenetic protein (BMP) signaling, which is a key pathway involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one binds to the BMP type I receptor, ALK2, and inhibits its kinase activity, which results in the inhibition of downstream signaling. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In fibrosis, the inhibition of BMP signaling leads to the inhibition of TGF-β signaling, which is a key pathway involved in the development and progression of fibrosis. In bone disorders, the inhibition of BMP signaling promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects
3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In fibroblasts, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the deposition of extracellular matrix in fibrotic tissues. In mesenchymal stem cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

実験室実験の利点と制限

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit BMP signaling in various cell types. However, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has limited bioavailability, which may limit its potential therapeutic applications in vivo.

将来の方向性

There are several potential future directions for the study of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, including the development of more potent and selective inhibitors of BMP signaling, the investigation of the role of BMP signaling in other diseases, and the development of new therapeutic applications for 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. One potential future direction is the investigation of the role of BMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential future direction is the investigation of the role of BMP signaling in immune system regulation and the development of new immunotherapeutic approaches using BMP inhibitors.

合成法

The synthesis of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dimethylphenol, which is then converted to 3,5-dimethylphenol acetate. The next step involves the conversion of 3,5-dimethylphenol acetate to 3-(3,5-dimethylphenoxy)benzaldehyde, which is then reacted with 2-methyl-7-hydroxy-4H-chromen-4-one in the presence of a base to obtain 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. The final step involves the methylation of the piperidine nitrogen to obtain the final product.

科学的研究の応用

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and bone disorders. In cancer, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the proliferation and migration of cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence.
In fibrosis, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the activation of transforming growth factor-beta (TGF-β) signaling, which is a key pathway involved in the development and progression of fibrosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are the main cell type involved in the deposition of extracellular matrix in fibrotic tissues.
In bone disorders, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of mesenchymal stem cells into adipocytes, which are responsible for fat formation.

特性

製品名

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

分子式

C26H32N2O4

分子量

436.5 g/mol

IUPAC名

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one

InChI

InChI=1S/C26H32N2O4/c1-16-12-17(2)14-20(13-16)32-25-18(3)31-26-21(24(25)30)6-7-23(29)22(26)15-28(5)19-8-10-27(4)11-9-19/h6-7,12-14,19,29H,8-11,15H2,1-5H3

InChIキー

RYSMRDXTZKSFEY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

正規SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。